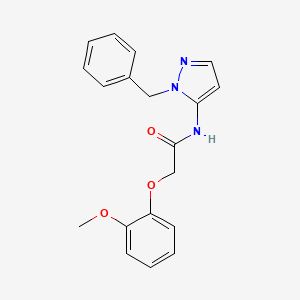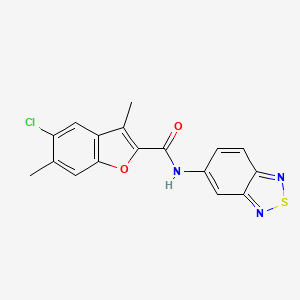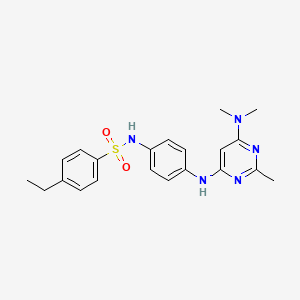
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that combines a benzimidazole moiety with a phenoxypropanol group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
化学反応の分析
Types of Reactions
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxypropanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the phenoxypropanol moiety.
科学的研究の応用
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
作用機序
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenoxypropanol group may enhance the compound’s solubility and bioavailability, improving its overall efficacy.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-phenylbenzimidazole: Known for its anticancer properties.
1H-benzo[d]imidazole: Exhibits antimicrobial potential.
Uniqueness
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol stands out due to its unique combination of a benzimidazole core with a phenoxypropanol group. This structural feature may contribute to its enhanced biological activity and potential therapeutic applications.
特性
分子式 |
C25H26N2O2 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-(2-benzylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-9-8-10-19(2)25(18)29-17-21(28)16-27-23-14-7-6-13-22(23)26-24(27)15-20-11-4-3-5-12-20/h3-14,21,28H,15-17H2,1-2H3 |
InChIキー |
KAMFCOUZNINTFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11321370.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321372.png)
![4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11321374.png)

![6-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11321394.png)
![4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11321400.png)
![N-[2-(1H-Indol-3-YL)ethyl]-3-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B11321402.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321414.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11321415.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321429.png)

![N-(2-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11321433.png)

